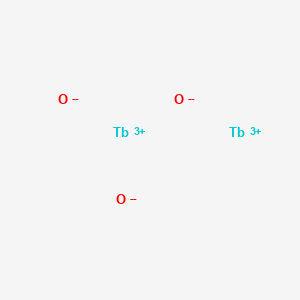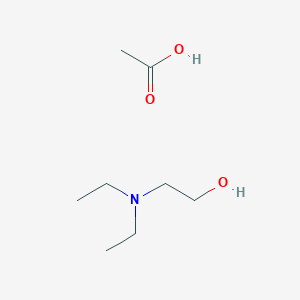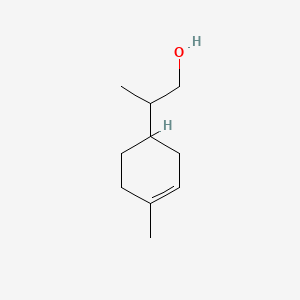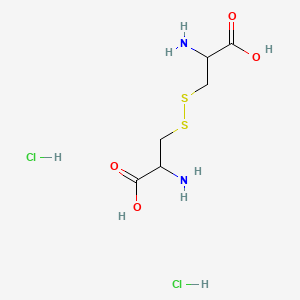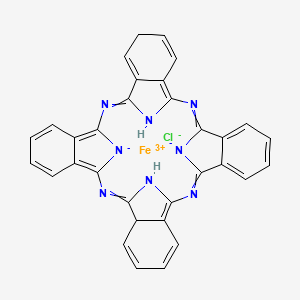
氮化镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium Nitride is an inorganic compound composed of three atoms of Magnesium and two atoms of Nitrogen . It is naturally present as a greenish-yellow powder at room temperature and pressure .
Synthesis Analysis
Magnesium Nitride can be synthesized by the direct nitridation reaction of Magnesium powder with Nitrogen gas . This process involves heating the Magnesium powder with Nitrogen gas for 60 minutes at a temperature between 650 degrees C and 800 degrees C . Another method involves the reaction of highly reactive Magnesium with Nitrogen at 450°C under normal pressure .Molecular Structure Analysis
Magnesium Nitride has a cubic structure with a lattice constant a = 0.997 nm . The structure consists of three cations of Magnesium (Mg2+) and two anions of Nitrogen (N3-) .Chemical Reactions Analysis
Magnesium Nitride reacts with water to produce Magnesium Hydroxide and Ammonia gas . When Magnesium is burned in air, some Magnesium Nitride is formed in addition to the principal product, Magnesium Oxide . Thermal decomposition of Magnesium Nitride gives Magnesium and Nitrogen gas .Physical And Chemical Properties Analysis
Magnesium Nitride is greenish yellow in color and exists as a powder at room temperature and normal pressure . It has a molar mass of 100.95 g/mol and a density of 2.712 g/cm3 . It can dissolve in acid and water but is slightly soluble in ether and ethanol .科学研究应用
Growth of Thin Films
Magnesium nitride has been used in the growth of thin films via atomic-nitrogen-assisted molecular beam epitaxy on various surfaces such as silicon, sapphire, and gallium nitride surfaces . This process is carried out at moderate substrate temperatures . The effective growth rate of the Mg3N2 film is an interplay between condensation of the Mg atoms on the substrate surface, nitridation of the deposited Mg atoms, re-evaporation of the deposited Mg atoms, and—in case of silicon substrates—formation of magnesium silicide .
Optoelectronic Applications
Magnesium nitride is a group II nitride semiconductor with a direct band gap in the 2.5–3.0 eV range at room temperature . It is of technological relevance for various optoelectronic applications, including lasers , light-emitting diodes , and solar cells . One advantage of Mg3N2 over other more conventional III–V and II–VI semiconductor compounds used in most of these devices is that Mg3N2 consists of non-toxic and abundantly available elements, and is non-toxic itself .
Semiconductor Doping
Magnesium has been used in p-type gallium nitride (GaN) doping . This has led to striking progress in III-nitride materials in terms of properties, growth, and applications . Aluminum nitride (AlN) epitaxially grown on nano-patterned AlN/sapphire template has a lower dislocation density as low as 3.3 × 10^4 cm^−2 .
Formation of Superlattice Structures
A simple thermal reaction of gallium nitride with metallic magnesium results in the formation of a distinctive superlattice structure . This represents the first time researchers have identified the insertion of 2D metal layers into a bulk semiconductor .
作用机制
Target of Action
Magnesium Nitride (Mg₃N₂) primarily targets the formation of certain metal nitrides and non-metal nitrides . It has been applied to synthetic cubic boron nitride and to prepare materials with high thermal conductivity .
Mode of Action
The mode of action of Mg₃N₂ involves its interaction with its targets, leading to changes in their structure and properties. For instance, Mg₃N₂ clusters exhibit higher chemical activity . The internal electron transfers from 3s to 3p orbitals of the Mg atoms are more than those from 2s to 2p orbitals of the N atoms .
Biochemical Pathways
Mg₃N₂ affects the biochemical pathways involved in the synthesis of certain metal nitrides and non-metal nitrides . It plays a key role in the formation of synthetic cubic boron nitride and materials with high thermal conductivity .
Pharmacokinetics
It plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Result of Action
The result of Mg₃N₂’s action is the production of certain metal nitrides and non-metal nitrides . For example, it has been applied to produce synthetic cubic boron nitride and materials with high thermal conductivity . When Mg₃N₂ reacts with water, it forms a white precipitate, magnesium hydroxide, and releases ammonia gas .
Action Environment
The action of Mg₃N₂ can be influenced by environmental factors. For instance, the preparation of Mg₃N₂ nanoparticles, the properties of Mg₃N₂ crystals, and Mg₃N₂ clusters have been widely investigated . The growth of Mg₃N₂ thin films via atomic-nitrogen-assisted molecular beam epitaxy on various surfaces, such as silicon, sapphire, and gallium nitride surfaces, has been reported . The observed strong sensitivity of the nitride film to ambient conditions implies that a protective capping layer is required .
安全和危害
未来方向
Magnesium Nitride is a group II nitride semiconductor with a direct band gap in the 2.5–3.0 eV range at room temperature . It is of technological relevance for various optoelectronic applications, including lasers, light-emitting diodes, and solar cells . Magnesium Nitride has the potential of satisfying the recent demands of aerospace, automobile, biomedical, defense, marine, and electronics industries .
属性
| { "Design of the Synthesis Pathway": "The synthesis of magnesium nitride can be achieved through a direct reaction between magnesium and nitrogen gas. This reaction is exothermic and requires high temperatures to proceed. Another method involves the reaction of magnesium oxide with nitrogen gas in the presence of a catalyst such as iron or nickel. This method is also exothermic and requires high temperatures.", "Starting Materials": ["Magnesium", "Nitrogen gas", "Magnesium oxide", "Iron or nickel catalyst"], "Reaction": ["Method 1: Direct reaction between magnesium and nitrogen gas", "Step 1: Heat magnesium to a temperature of 500-700°C in a nitrogen atmosphere", "Step 2: Allow the reaction to proceed until the desired amount of magnesium nitride is formed", "Method 2: Reaction of magnesium oxide with nitrogen gas in the presence of a catalyst", "Step 1: Mix magnesium oxide and the catalyst in a reaction vessel", "Step 2: Heat the mixture to a temperature of 800-1000°C in a nitrogen atmosphere", "Step 3: Allow the reaction to proceed until the desired amount of magnesium nitride is formed"] } | |
CAS 编号 |
12057-71-5 |
分子式 |
Mg3N2 |
分子量 |
100.93 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




